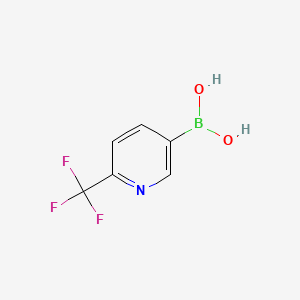

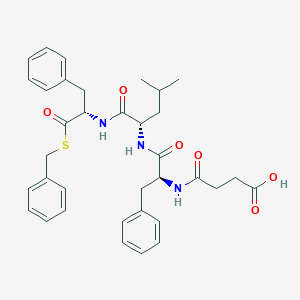

6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss various carboxylic acids and their derivatives, which can provide insight into the general behavior and characteristics of similar compounds. For instance, carboxylic acids are known to participate in a variety of chemical reactions, often facilitated by their acidic -COOH group, and can form stable structures through hydrogen bonding .

Synthesis Analysis

The synthesis of carboxylic acid derivatives is a common theme in the provided papers. For example, paper describes the synthesis of a series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids, which involves the reaction of sodium enolates with cyanoacetamide. This method could potentially be adapted for the synthesis of the compound , by choosing the appropriate starting ketone and modifying the reaction conditions to suit the specific structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of carboxylic acids and their derivatives is crucial in determining their reactivity and physical properties. Paper discusses the crystal structure of carboxylic acid derivatives, highlighting the importance of hydrogen bonding in the formation of stable dimers. This information suggests that "this compound" could also exhibit similar dimerization behavior through its carboxylic acid group.

Chemical Reactions Analysis

Carboxylic acids are versatile in chemical reactions. For instance, paper explores the use of a carboxylic acid derivative as a fluorescence derivatization reagent for high-performance liquid chromatography. This indicates that the compound may also be amenable to derivatization, which could be useful in analytical or synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acids are influenced by their molecular structure. Paper describes the formation of inclusion compounds by a carboxylic acid, which suggests that "this compound" might also form inclusion compounds with suitable guest molecules. Additionally, the stability of these compounds in various conditions, as mentioned in paper , provides insight into the potential stability of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and related compounds are often synthesized and characterized for various scientific applications. For instance, the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved using Et3SiH/I2 as a reducing agent and characterized by IR, 1H NMR, 13C NMR, and LCMS (Jayaraman, Sridharan, & Nagappan, 2010).

Pharmacological Activities

- Benzothiophene-based compounds, including variants of the this compound, exhibit a range of pharmacological activities. These activities are highly therapeutic in treating various diseases (Dugarte-Dugarte et al., 2021).

Chemical Properties and Crystal Structure Analysis

- The chemical properties and crystal structure of these compounds are a significant focus in research. For instance, the study of the crystal structure of 1-benzothiophene-2-carboxylic acid reveals complex 3D arrangements which are significant for understanding the pharmacological potential of such compounds (Dugarte-Dugarte et al., 2021).

Biological Activity Prediction and Synthesis Optimization

- Predicting biological activity and optimizing synthesis methods are critical in the development of new compounds. For example, the prediction and synthesis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been conducted, indicating potential cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin, Kodonidi, & Larsky, 2021).

Catalysis and Functionalization

- Research in catalysis and functionalization of these compounds is also prevalent. For instance, studies on the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 provide insights into the preparation of various functionalized aryl- and alkenyl-carboxylic acids (Ukai, Aoki, Takaya, & Iwasawa, 2006).

Crystal Engineering and Supramolecular Assemblies

- The role of benzothiophene derivatives in crystal engineering and supramolecular assemblies is another area of research. Studies have shown that these compounds can form complex assemblies, which are significant in the development of new materials and drugs (Arora & Pedireddi, 2003).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2S/c1-4-14(2,3)9-5-6-10-11(13(15)16)8-17-12(10)7-9/h8-9H,4-7H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUGTZPJDPJNHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1326531.png)